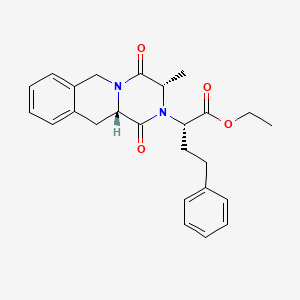

Quinapril Diketopiperazine

Vue d'ensemble

Description

Quinapril Diketopiperazine is a derivative of the drug Quinapril . Quinapril is an ACE inhibitor prodrug used to treat hypertension, congestive heart failure, and slow the rate of progression of renal disease .

Synthesis Analysis

2,5-Diketopiperazines (DKPs) are cyclic peptides composed of two amino acids and have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .Molecular Structure Analysis

The molecular formula of Quinapril Diketopiperazine is C25H28N2O4 . It is a derivative of Quinapril, which is metabolized into Quinaprilat in the liver .Chemical Reactions Analysis

Quinapril Hydrochloride (QHCl) in the amorphous state undergoes cyclization to form Quinapril Diketopiperazine . The reaction rate is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .Applications De Recherche Scientifique

Cardiovascular Applications:

- Quinapril has been shown to affect microvascular endothelial function in patients with coronary artery disease, suggesting potential benefits in treating endothelial dysfunction (Schlaifer et al., 1997).

- It has also been investigated for its hemodynamic effects, like reducing blood pressure by decreasing total peripheral resistance, without producing tachycardia or disturbing renal hemodynamics (Gupta et al., 1990).

Pharmacokinetics and Metabolism:

- Research has focused on developing methods for determining quinapril and its metabolites in various biological fluids, which is crucial for understanding its pharmacokinetics and therapeutic monitoring (Kugler et al., 1995).

Chemical Stability:

- Studies have explored the stabilization of quinapril in pharmaceutical formulations, a significant challenge due to its instability in aqueous solutions. This research is vital for developing effective and stable quinapril-based medications (Freed et al., 2005).

- The effects of pH on the stability of quinapril and its potential improvement using pH-modifiers have also been studied (Hailu & Bogner, 2009).

Therapeutic Efficacy:

- Quinapril has been evaluated for its efficacy in treating conditions like hypertension and congestive heart failure, demonstrating favorable outcomes in improving symptoms and exercise tolerance (Riegger, 1991).

Safety And Hazards

Orientations Futures

Quinapril is used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As a class, ACE inhibitors have been shown to reduce proteinuria in diabetic patients . More research is needed to explore the potential uses of Quinapril Diketopiperazine in these areas.

Propriétés

IUPAC Name |

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYKENLGBOEPD-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146035 | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinapril Diketopiperazine | |

CAS RN |

103733-49-9 | |

| Record name | PD 109488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-109488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)